Tricos-14-enoic acid
Overview
Description
Tricos-14-enoic acid is a chemical compound . It is also known as 14Z-tricosenoic acid . It is a type of chemical entity and a subclass of fatty acid . The chemical formula of this compound is C₂₃H₄₄O₂ .
Molecular Structure Analysis
The molecular formula of this compound is C₂₃H₄₄O₂ . It has an average mass of 352.594 Da and a monoisotopic mass of 352.334137 Da .Physical and Chemical Properties Analysis
This compound is a very hydrophobic molecule . It is practically insoluble in water .Scientific Research Applications
Biomarker for Anaerobic Methane Cycling
Tricos-14-enoic acid, specifically the E and Z n-tricos-10-enes, has been identified as a prominent biomarker in an anaerobic microbial mat at Black Sea methane seeps. These n-alkenes co-occur with archaeal irregular C25 isoprenoid hydrocarbons and are characterized by low δ13C-values, indicating the anabolism of methane carbon by their source biota. This suggests a link between n-tricosenes and methane-metabolizing Archaea. In geological studies, the preference of n-tricosane over surrounding n-alkanes in ancient methane-seep deposits indicates its potential as a specific hydrocarbon fingerprint for ancient anaerobic methane cycling (Thiel et al., 2001).
Synthesis of Labelled Compounds
This compound derivatives have been used in the synthesis of N-protected 14C-labelled compounds, such as (2E)-5-amino-5-methylhex-2-enoic acids. These compounds are synthesized via 3-methyl-3-amino-butanol, utilizing triethylphosphono[1-14C]acetate. This method is significant in the preparation of labelled compounds for various research applications (Jessen, Selvig, & Valsborg, 2001).
Environmental Studies
In environmental research, this compound derivatives have been used to study anaerobic transformations of contaminants in groundwater. For example, 14C-labeled trichloroethene and cis-1,2-dichloroethene have been used to investigate biotic and abiotic transformation processes in contaminated aquifers, shedding light on the fate of these contaminants in the environment (Darlington et al., 2008).
Radioactive Labeling in Biochemistry
This compound is also used in biochemical studies for radioactive labeling, aiding in understanding the metabolic fate of various substances in biological systems. For instance, studies on the metabolic fate of nicotinamide in plants have utilized carbon-14 labeled compounds to trace metabolic pathways (Matsui et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
tricos-14-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCMIDDAOIVEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706025 | |
Record name | Tricos-14-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105305-00-8 | |
Record name | Tricos-14-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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